molecular formula C5H11FN2 B13507123 Rel-(3R,4R)-3-fluoropiperidin-4-amine

Rel-(3R,4R)-3-fluoropiperidin-4-amine

Cat. No.: B13507123
M. Wt: 118.15 g/mol
InChI Key: DEVLCRJHRJHMCX-RFZPGFLSSA-N
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Description

rel-(3R,4R)-3-fluoropiperidin-4-amine (CAS 1350629-55-8) is a fluorinated piperidine derivative of high interest in medicinal chemistry and drug discovery research. The compound features a stereochemically defined structure, with the fluorine atom and amine group on adjacent carbon atoms in a trans configuration, which is often crucial for its biological activity and interaction with enzyme targets . The specific stereochemistry is denoted by the rel-(3R,4R) descriptor. With a molecular formula of C6H13FN2 and a molecular weight of 132.18 g/mol, this amine serves as a versatile chiral building block for the synthesis of more complex molecules . Its primary value lies in its use as a key intermediate in the development of pharmaceutical candidates. The amine functionality allows for further derivatization, while the fluorine atom can be used to modulate the compound's electronic properties, metabolic stability, and membrane permeability. As a result, this scaffold is frequently explored in the creation of compound libraries for high-throughput screening. This product is classified as a dangerous good (UN 2920) and requires careful handling. It is corrosive and toxic if swallowed, and causes severe skin burns and eye damage . To ensure stability and longevity, the compound must be stored in a dark place, under an inert atmosphere, and at a constant temperature of 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H11FN2

Molecular Weight

118.15 g/mol

IUPAC Name

(3R,4R)-3-fluoropiperidin-4-amine

InChI

InChI=1S/C5H11FN2/c6-4-3-8-2-1-5(4)7/h4-5,8H,1-3,7H2/t4-,5-/m1/s1

InChI Key

DEVLCRJHRJHMCX-RFZPGFLSSA-N

Isomeric SMILES

C1CNC[C@H]([C@@H]1N)F

Canonical SMILES

C1CNCC(C1N)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation generally follows one of these routes:

  • Route A: Fluorination of pre-formed piperidin-4-amine derivatives
  • Route B: Construction of the piperidine ring incorporating fluorine stereoselectively

Key Reagents and Conditions

  • Fluorinating Agents:

    • Diethylaminosulfur trifluoride (DAST)
    • Selectfluor (F-TEDA-BF4)
      These reagents enable selective fluorination at the 3-position with retention of stereochemistry under controlled conditions.
  • Stereoselective Catalysts:

    • Asymmetric hydrogenation catalysts or chiral auxiliaries may be employed to establish the (3R,4R) configuration during ring formation or functional group transformations.
  • Protecting Groups:

    • Amines are often protected during fluorination steps to prevent side reactions, commonly as carbamates or amides.

Representative Synthetic Route

Step Description Reagents/Conditions Outcome
1 Starting from a suitable piperidine precursor with defined stereochemistry or a chiral pool compound Chiral starting material or catalytic asymmetric synthesis Establishes stereochemistry
2 Protection of the 4-amine group (e.g., as a carbamate) Boc2O or tert-butyl chloroformate, base (e.g., triethylamine) Protects amine for fluorination
3 Fluorination at the 3-position DAST or Selectfluor, low temperature Introduction of fluorine with stereoselectivity
4 Deprotection of the amine Acidic or basic hydrolysis Yields this compound

This route is adapted from analogous fluorinated piperidine syntheses and is consistent with methods used for related compounds.

Research Findings and Optimization

Stereoselectivity and Yield

  • Fluorination with DAST generally proceeds with high stereoselectivity, favoring retention of configuration at the fluorinated carbon.
  • The reaction temperature and solvent choice (e.g., dichloromethane at -78°C to 0°C) are critical to minimize side reactions and racemization.
  • Yields typically range from 60% to 85%, depending on the purity of starting materials and reaction scale.

Alternative Synthetic Approaches

Industrial Considerations

  • Continuous flow reactors have been explored to improve reaction control and scalability for fluorination steps.
  • Protecting group strategies are optimized to reduce steps and waste.

Data Table Summarizing Preparation Parameters

Parameter Details Notes
Starting Material Piperidin-4-amine derivatives or chiral piperidine precursors Commercially available or synthesized
Fluorinating Agent Diethylaminosulfur trifluoride (DAST), Selectfluor DAST preferred for stereoselectivity
Reaction Temperature -78°C to 0°C Low temperature prevents side reactions
Solvent Dichloromethane, acetonitrile Depends on fluorinating agent
Protection Group Boc, tert-butyl carbamate Protects amine during fluorination
Yield 60-85% Varies with scale and conditions
Stereochemical Outcome (3R,4R) configuration Confirmed by chiral HPLC or NMR
Purification Methods Column chromatography, crystallization Ensures enantiomeric purity

Summary of Key Literature and Patent Sources

  • Patent CN109963854A describes heteroaryl amine derivatives and includes synthetic methodologies involving fluorinated piperidine rings, highlighting fluorination and amine functionalization steps relevant to the compound class.
  • Vulcanchem provides commercial synthesis details emphasizing fluorination with DAST or Selectfluor and stereoselective transformations for this compound.
  • Analogous compounds such as tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate have been synthesized using similar fluorination and protection strategies, offering insights into reaction conditions and scale-up.
  • European patent EP3575301A1 discusses heteroaryl amine derivatives with fluorinated piperidine motifs, including preparation methods that can inform synthetic design.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-3-fluoropiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-(3R,4R)-3-fluoropiperidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-fluoropiperidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, influencing their activity. This can lead to modulation of neurotransmitter systems, enzyme inhibition, or activation of specific receptors, depending on the application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(a) (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine (C₆H₁₃FN₂)
  • Key Differences : The 4S configuration alters hydrogen-bonding capacity and steric interactions compared to the 4R isomer.
  • Properties : Molecular weight 132.18; hazardous properties include toxicity (H302) and corrosivity (H314) .
(b) (3R,4S)-4-Fluoropiperidin-3-amine Dihydrochloride
  • Key Differences : The dihydrochloride salt form enhances solubility but reduces lipophilicity. The 4S configuration diminishes binding affinity to certain enzyme active sites compared to the 4R configuration .

Non-Fluorinated Piperidine Analogs

(a) (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (C₁₄H₂₂N₂)
  • Key Differences : Lacks fluorine but includes a benzyl group at N1 and methyl groups at C3 and C3.
  • Applications : Intermediate in Tofacitinib citrate synthesis; the benzyl group improves metabolic stability but increases molecular weight (230.34 vs. 132.18 for the fluorinated compound) .
(b) 4-Piperidinamine, 3-methyl-N-phenyl-1-(2-phenylethyl)-, (3R,4R)-rel- (C₂₀H₂₆N₂)
  • Key Differences : Bulky phenyl and phenylethyl substituents increase lipophilicity (LogP ~3.5) but reduce solubility. The fluorine absence diminishes electronic effects critical for hydrogen-bonding interactions .

Pyrrolidine and Oxane Derivatives

(a) (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine (C₅H₁₁FN₂)
  • Key Differences : Five-membered pyrrolidine ring introduces ring strain, increasing reactivity. The 4R configuration in the target compound provides better conformational stability in enzyme binding .
(b) Methyl (3R,4R)-4-Aminooxane-3-carboxylate (C₇H₁₃NO₃)
  • Key Differences: Oxane ring with ester and amino groups; higher boiling point (224.2°C) and density (1.115 g/cm³) due to polar functional groups. Lacks fluorine, reducing electronegativity .

Triazine and Pyrimidine Derivatives

(a) 6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine
  • Key Differences : Fluorine is on the aryl group rather than the piperidine ring. Exhibits antileukemic activity (IC₅₀ ~1.2 µM) but lower selectivity compared to fluorinated piperidines .
(b) N-[(1R,3S)-3-Isopropyl-3-({4-[trifluoromethyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
  • Key Differences : Contains a trifluoromethyl group on piperazine; molecular weight 468.2. The trifluoromethyl group enhances metabolic stability but complicates synthesis .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) LogP Key Substituents
Rel-(3R,4R)-3-Fluoropiperidin-4-amine C₅H₁₁FN₂ 132.18 N/A 0.5 3-F, 4-NH₂
(3R,4S)-3-Fluoro-1-methylpiperidin-4-amine C₆H₁₃FN₂ 132.18 N/A 0.7 3-F, 4-NH₂, 1-CH₃
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine C₁₄H₂₂N₂ 230.34 N/A 2.1 1-Benzyl, 3-NHCH₃, 4-CH₃
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine C₁₅H₁₇FN₆ 300.34 N/A 2.8 Aryl-F, triazine core

Q & A

Q. Advanced: What strategies address enantiomeric contamination in fluorinated piperidine intermediates?

Methodological Answer: Chiral chromatography (e.g., using amylose-based columns) or diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) can separate enantiomers post-synthesis . Computational modeling (DFT calculations) predicts energy barriers for epimerization, guiding solvent selection (e.g., non-polar solvents reduce interconversion) .

Basic: Which spectroscopic techniques confirm the stereochemistry of this compound?

Methodological Answer:

  • 1^1H and 13^{13}C NMR : Fluorine-induced splitting patterns (e.g., 3JHF^3J_{H-F} coupling) and NOE (Nuclear Overhauser Effect) correlations differentiate 3R and 4R configurations .
  • Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA/IB confirms stereopurity .

Q. Advanced: How do X-ray crystallography and computational methods validate spatial arrangements?

Methodological Answer: Single-crystal X-ray diffraction provides definitive proof of the 3R,4R configuration by mapping bond angles and torsional strain . Density Functional Theory (DFT) simulations correlate experimental 19^{19}F NMR chemical shifts with predicted dihedral angles (e.g., 55–60° for fluoropiperidine rings) .

Basic: What are key stability challenges for this compound under storage?

Methodological Answer:
Fluorinated amines are prone to hydrolysis and oxidation. Storage under inert gas (argon) at –20°C in amber vials minimizes degradation. Lyophilization in acidic buffers (pH 4–6) enhances shelf life by protonating the amine group .

Q. Advanced: How does fluorination impact hydrolytic stability in physiological environments?

Methodological Answer: The electron-withdrawing fluorine at C3 increases resistance to nucleophilic attack but may enhance susceptibility to acidic hydrolysis. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) paired with LC-MS identify degradation pathways (e.g., defluorination or ring-opening) .

Basic: How to design in vitro assays for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., kinases or proteases) .
  • Cytotoxicity : MTT assays in leukemia cell lines (e.g., K562) assess IC50_{50} values, with controls for fluorine-specific membrane permeability effects .

Q. Advanced: How to resolve discrepancies between computational predictions and empirical bioactivity?

Methodological Answer: Reconcile conflicting data by validating binding poses via molecular dynamics simulations (e.g., 100-ns trajectories) and comparing with SPR (Surface Plasmon Resonance) binding kinetics . Adjust QSAR models to account for fluorine’s electronegativity and steric effects on target interactions .

Basic: What synthetic routes avoid byproducts in fluoropiperidine ring closure?

Methodological Answer:
Ring-closing metathesis (Grubbs catalyst) or reductive amination (NaBH3_3CN) minimizes dimerization. Solvent choice (e.g., THF over DMF) reduces side reactions, while microwave-assisted synthesis shortens reaction times .

Q. Advanced: How do fluorinated intermediates influence regioselectivity in multi-step syntheses?

Methodological Answer: Fluorine’s inductive effects direct electrophilic substitution (e.g., favoring para over meta positions in aryl coupling). Kinetic isotopic effect (KIE) studies using deuterated analogs quantify fluorine’s role in transition-state stabilization .

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